Cas no 1781538-44-0 (2,2-difluoro-5-methylhexan-1-amine)

2,2-Difluoro-5-methylhexan-1-amine is a fluorinated amine compound characterized by its unique structural features, including a difluoromethyl group at the 2-position and a branched methyl substituent at the 5-position. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can be advantageous in the design of bioactive molecules. Its amine functionality allows for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. The compound's well-defined structure and reactivity profile contribute to its utility in precision chemical transformations.
2,2-difluoro-5-methylhexan-1-amine structure
1781538-44-0 structure
商品名:2,2-difluoro-5-methylhexan-1-amine
CAS番号:1781538-44-0
MF:C7H15F2N
メガワット:151.197509050369
CID:6474900
PubChem ID:105429580

2,2-difluoro-5-methylhexan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-5-methylhexan-1-amine
    • 1781538-44-0
    • KDDHTEPFFXKBLM-UHFFFAOYSA-N
    • EN300-1949049
    • インチ: 1S/C7H15F2N/c1-6(2)3-4-7(8,9)5-10/h6H,3-5,10H2,1-2H3
    • InChIKey: KDDHTEPFFXKBLM-UHFFFAOYSA-N
    • ほほえんだ: FC(CN)(CCC(C)C)F

計算された属性

  • せいみつぶんしりょう: 151.11725581g/mol
  • どういたいしつりょう: 151.11725581g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 91.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 26Ų

2,2-difluoro-5-methylhexan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1949049-0.05g
2,2-difluoro-5-methylhexan-1-amine
1781538-44-0
0.05g
$1152.0 2023-09-17
Enamine
EN300-1949049-0.1g
2,2-difluoro-5-methylhexan-1-amine
1781538-44-0
0.1g
$1207.0 2023-09-17
Enamine
EN300-1949049-2.5g
2,2-difluoro-5-methylhexan-1-amine
1781538-44-0
2.5g
$2688.0 2023-09-17
Enamine
EN300-1949049-1g
2,2-difluoro-5-methylhexan-1-amine
1781538-44-0
1g
$1371.0 2023-09-17
Enamine
EN300-1949049-5.0g
2,2-difluoro-5-methylhexan-1-amine
1781538-44-0
5g
$3977.0 2023-05-31
Enamine
EN300-1949049-0.25g
2,2-difluoro-5-methylhexan-1-amine
1781538-44-0
0.25g
$1262.0 2023-09-17
Enamine
EN300-1949049-1.0g
2,2-difluoro-5-methylhexan-1-amine
1781538-44-0
1g
$1371.0 2023-05-31
Enamine
EN300-1949049-5g
2,2-difluoro-5-methylhexan-1-amine
1781538-44-0
5g
$3977.0 2023-09-17
Enamine
EN300-1949049-0.5g
2,2-difluoro-5-methylhexan-1-amine
1781538-44-0
0.5g
$1316.0 2023-09-17
Enamine
EN300-1949049-10.0g
2,2-difluoro-5-methylhexan-1-amine
1781538-44-0
10g
$5897.0 2023-05-31

2,2-difluoro-5-methylhexan-1-amine 関連文献

2,2-difluoro-5-methylhexan-1-amineに関する追加情報

Recent Advances in the Study of 2,2-Difluoro-5-methylhexan-1-amine (CAS: 1781538-44-0) in Chemical Biology and Pharmaceutical Research

The compound 2,2-difluoro-5-methylhexan-1-amine (CAS: 1781538-44-0) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This fluorinated amine derivative exhibits unique physicochemical properties due to the presence of difluoromethyl groups, which enhance its metabolic stability and bioavailability. Recent studies have explored its potential as a versatile building block in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic utility of 2,2-difluoro-5-methylhexan-1-amine in the preparation of novel γ-aminobutyric acid (GABA) analogs. The researchers demonstrated that the difluoromethyl groups significantly influenced the compound's binding affinity to GABA receptors, potentially offering improved pharmacological profiles compared to non-fluorinated analogs. This finding opens new avenues for developing CNS-targeted therapeutics with enhanced blood-brain barrier penetration.

In parallel research, the compound's role in proteolysis-targeting chimeras (PROTACs) has been explored. The unique electronic properties imparted by the fluorine atoms make 2,2-difluoro-5-methylhexan-1-amine particularly suitable for linker design in these bifunctional molecules. A recent Nature Chemical Biology publication highlighted its application in developing selective kinase degraders, where the fluorinated linker improved both solubility and target engagement.

From a synthetic chemistry perspective, novel methodologies for the asymmetric synthesis of 2,2-difluoro-5-methylhexan-1-amine have been reported. A 2024 Organic Letters paper described an enantioselective catalytic hydrogenation approach that achieves >99% ee, addressing previous challenges in obtaining optically pure forms of this compound. This advancement is particularly significant for medicinal chemistry applications where stereochemistry plays a crucial role in biological activity.

Pharmacokinetic studies of derivatives containing the 2,2-difluoro-5-methylhexan-1-amine moiety have shown promising results. The fluorination pattern appears to confer favorable ADME properties, including reduced oxidative metabolism and improved membrane permeability. Several pharmaceutical companies have included this scaffold in their discovery pipelines, with particular interest in its application for infectious disease and oncology targets.

Ongoing research is exploring the compound's potential in radiopharmaceutical applications. The fluorine-18 isotopologue of 2,2-difluoro-5-methylhexan-1-amine is being investigated as a potential PET tracer for imaging studies, leveraging the favorable nuclear properties of fluorine-18 and the molecule's ability to cross biological membranes efficiently.

As the understanding of this compound's properties and applications continues to grow, 2,2-difluoro-5-methylhexan-1-amine (CAS: 1781538-44-0) is establishing itself as a valuable tool in modern drug discovery. Its unique combination of synthetic accessibility, physicochemical properties, and biological relevance positions it as a promising scaffold for future therapeutic development across multiple disease areas.

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